molecular formula C17H15N3O3S2 B2501772 (Z)-3-(4-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-3-(p-tolyl)-1H-pyrazol-1-yl)propanoic acid CAS No. 882230-37-7

(Z)-3-(4-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-3-(p-tolyl)-1H-pyrazol-1-yl)propanoic acid

Cat. No. B2501772
CAS RN: 882230-37-7
M. Wt: 373.45
InChI Key: QCXOXVJGRAHISU-JYRVWZFOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-3-(4-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-3-(p-tolyl)-1H-pyrazol-1-yl)propanoic acid is a useful research compound. Its molecular formula is C17H15N3O3S2 and its molecular weight is 373.45. The purity is usually 95%.
BenchChem offers high-quality (Z)-3-(4-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-3-(p-tolyl)-1H-pyrazol-1-yl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-3-(4-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-3-(p-tolyl)-1H-pyrazol-1-yl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer and Antitumor Activities

  • Synthesis and Anticancer Properties : Thioxothiazolidin-4-one derivatives have been synthesized and evaluated for their anticancer and antiangiogenic effects in vivo. These compounds have shown significant potential in inhibiting tumor growth and angiogenesis in mouse models, suggesting a promising avenue for anticancer therapy (Chandrappa et al., 2010).
  • Molecular Docking and Anticancer Agents : Novel thiazolyl-pyrazole derivatives were synthesized, with computational studies highlighting their binding affinities against specific cancer cell lines. This indicates their potential as targeted anticancer agents (Sayed et al., 2019).

Antimicrobial and Antifungal Effects

  • Antimicrobial Activity : Research on 4-thiazolidinone derivatives incorporating benzothiazole moieties has revealed significant antimicrobial activity. These compounds have been tested against various bacterial and fungal strains, showing potential as new antimicrobial agents (Havrylyuk et al., 2010).

Enzyme Inhibition

  • Aldose Reductase Inhibition : Derivatives of thioxothiazolidinone have been identified as potent inhibitors of aldose reductase, an enzyme implicated in diabetic complications. These compounds exhibit high efficacy and selectivity, outperforming existing inhibitors like epalrestat in some cases (Kučerová-Chlupáčová et al., 2020).

Synthetic Methodologies

  • Convenient Synthesis Techniques : Studies have focused on developing efficient synthesis methods for tetrasubstituted pyrazole derivatives from thioxothiazolidine precursors. Such methodologies enable the rapid creation of structurally diverse compounds for further biological evaluation (Yavari et al., 2018).

properties

IUPAC Name

3-[3-(4-methylphenyl)-4-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]pyrazol-1-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S2/c1-10-2-4-11(5-3-10)15-12(8-13-16(23)18-17(24)25-13)9-20(19-15)7-6-14(21)22/h2-5,8-9H,6-7H2,1H3,(H,21,22)(H,18,23,24)/b13-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCXOXVJGRAHISU-JYRVWZFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)NC(=S)S3)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)NC(=S)S3)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-(4-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-3-(p-tolyl)-1H-pyrazol-1-yl)propanoic acid

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